molecular formula C26H23NO3 B2939161 3-(4-methoxybenzoyl)-6-methyl-1-(3-methylbenzyl)quinolin-4(1H)-one CAS No. 866809-36-1

3-(4-methoxybenzoyl)-6-methyl-1-(3-methylbenzyl)quinolin-4(1H)-one

Cat. No. B2939161
CAS RN: 866809-36-1
M. Wt: 397.474
InChI Key: JHJJICJHUQOGSZ-UHFFFAOYSA-N
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Description

3-(4-methoxybenzoyl)-6-methyl-1-(3-methylbenzyl)quinolin-4(1H)-one, also known as MMQO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMQO belongs to the quinoline family of compounds, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

  • Quinoline derivatives, such as oxoisoaporphines and tetrahydroisoquinoline derivatives, have been synthesized through processes like Bischler–Napieralski cyclization and catalytic hydrogenation, offering pathways for the creation of pharmacologically active compounds (Sobarzo-Sánchez et al., 2010).

Potential for Pharmacological Activity

  • Structural analogs within the quinoline and isoquinoline families have been investigated for their anticancer and antimicrobial properties, suggesting potential areas of application for 3-(4-methoxybenzoyl)-6-methyl-1-(3-methylbenzyl)quinolin-4(1H)-one. For instance, certain quinoline derivatives exhibit antiproliferative activity against tumor cell lines, indicating their potential use in cancer research (Castro-Castillo et al., 2010).

properties

IUPAC Name

3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-17-5-4-6-19(13-17)15-27-16-23(25(28)20-8-10-21(30-3)11-9-20)26(29)22-14-18(2)7-12-24(22)27/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJJICJHUQOGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)C)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]quinolin-4-one

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